({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine
Description
The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position. A sulfamoyl group is linked via an ethyl chain to the pyrazole nitrogen, terminating in a dimethylamine group. This structure combines heterocyclic, sulfonamide, and amine functionalities, making it a candidate for diverse biological or material applications.
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-10-13(12-6-5-9-20-12)11(2)17(15-10)8-7-14-21(18,19)16(3)4/h5-6,9,14H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQWHSNIGEWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N(C)C)C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multiple steps, starting with the formation of the thiophene and pyrazole rings. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and large-scale sulfonation processes .
Chemical Reactions Analysis
Types of Reactions
({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead molecule in drug discovery due to its structural diversity. Its unique combination of functional groups allows for interactions with various biological targets, which can be exploited in the development of new therapeutics.
Anti-inflammatory Activity
Research indicates that derivatives of this compound may inhibit inflammatory pathways. Several studies have documented the anti-inflammatory effects of similar sulfonamide compounds, suggesting their utility in treating conditions characterized by inflammation.
Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported an IC50 value below 10 µM against HT-29 colon cancer cells, indicating its potential as an anticancer agent.
Antimicrobial Properties
Thiophene-containing compounds have been screened for antimicrobial activity. The minimum inhibitory concentrations (MICs) for effective derivatives were reported as low as 5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in combating bacterial infections.
Anticancer Studies
A derivative with a similar structure was evaluated for its cytotoxicity against various cancer cell lines:
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| 3,5-Dimethylpyrazole Derivative | HepG2 | 5.35 |
| 3,5-Dimethylpyrazole Derivative | A549 | 8.74 |
| Cisplatin | HepG2 | 3.78 |
| Cisplatin | A549 | 6.39 |
This table summarizes the findings from studies indicating the compound's potential as an anticancer agent.
Anti-inflammatory Action
In vitro assays demonstrated that certain sulfonamide derivatives inhibited nitric oxide production in macrophages, showcasing their anti-inflammatory capabilities.
Antimicrobial Activity
Studies involving thiophene-containing compounds revealed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, emphasizing their therapeutic potential in infectious diseases.
Mechanism of Action
The mechanism of action of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions . The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound shares the pyrazole-thiophene motif with 7a (), but differs in substituents: 7a lacks the sulfamoyl-dimethylamine chain and instead incorporates a methanone bridge to a cyanothiophene .
- Rotigotine Hydrochloride () shares the thiophen-2-yl ethyl moiety but integrates it into a tetralin-amine scaffold, highlighting how minor structural changes influence pharmacological targeting (e.g., dopamine receptor agonism) .
Key Observations :
- Pyrazole-thiophene hybrids like 7a () are synthesized via nucleophilic substitutions, suggesting that the target compound’s thiophen-2-yl group could be introduced through analogous coupling reactions .
Pharmacological and Physicochemical Properties
- Solubility : The sulfamoyl-dimethylamine chain in the target compound may enhance water solubility compared to ester-containing analogs (e.g., ’s ethyl carboxylate derivative) .
- Bioactivity : Thiophene-pyrazole hybrids (e.g., 7a) are associated with antimicrobial and anti-inflammatory activities, though substituents dictate specificity . The dimethylamine group in the target compound could modulate receptor binding, similar to Rotigotine’s amine-driven dopamine agonism .
- Stability : The fully aromatic pyrazole core likely offers greater stability than dihydropyrazole derivatives (), which may be prone to oxidation .
Biological Activity
The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule featuring a unique combination of functional groups, including a pyrazole ring and a thiophene moiety. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , highlighting its diverse functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings through specific coupling reactions and amidation processes.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, compounds with similar structures have shown inhibition capabilities towards enzymes like cathepsin B and viral proteins, which could be relevant for therapeutic applications .
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a series of 5-nitroindazole derivatives demonstrated moderate antineoplastic activity against various cancer cell lines, suggesting that similar pyrazole derivatives could possess comparable effects . The structure-activity relationship (SAR) analysis has shown that modifications on the pyrazole ring can enhance cytotoxicity against cancer cells.
Antimicrobial Properties
Compounds containing thiophene and pyrazole rings have been investigated for their antimicrobial activities. Some studies reported that certain derivatives exhibited potent antibacterial effects against various strains, including those resistant to conventional antibiotics. This suggests that the compound may also share these properties, warranting further exploration in this area .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds structurally related to this compound have shown promise in inhibiting inflammatory pathways, possibly through modulation of cytokine release or inhibition of inflammatory mediators .
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their biological activities:
- Anticancer Studies : A derivative with a similar structure was tested against HT-29 colon cancer cells, showing significant cytotoxic effects at low concentrations (IC50 values below 10 µM) indicating its potential as an anticancer agent .
- Antimicrobial Activity : A series of thiophene-containing compounds were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for effective derivatives.
- Anti-inflammatory Action : In vitro assays demonstrated that certain sulfonamide derivatives inhibited the production of nitric oxide in macrophages, highlighting their anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
